

Vecabrutinib dose escalation toxicity management

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Compound Focus: Vecabrutinib

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Adverse Event Profile and Management

The table below summarizes the common treatment-emergent adverse events (TEAEs) observed in the phase 1b dose-escalation study and their recommended management strategies [1] [2].

Adverse Event	Incidence (All Grades)	Grade ≥ 3 Incidence	Management Recommendations
Anemia	31%	23%	Monitor complete blood counts; provide supportive care as needed.
Fatigue	21%	Not commonly ≥ 3	Manage with supportive care; no treatment interruptions or discontinuations reported.
Nausea	21%	Not commonly ≥ 3	Manage with supportive care; no treatment interruptions or discontinuations reported.
Headache	21%	Not commonly ≥ 3	Manage with supportive care; no treatment interruptions or discontinuations reported.
Dyspnea	21%	Not commonly ≥ 3	Manage with supportive care; no treatment interruptions or discontinuations reported.

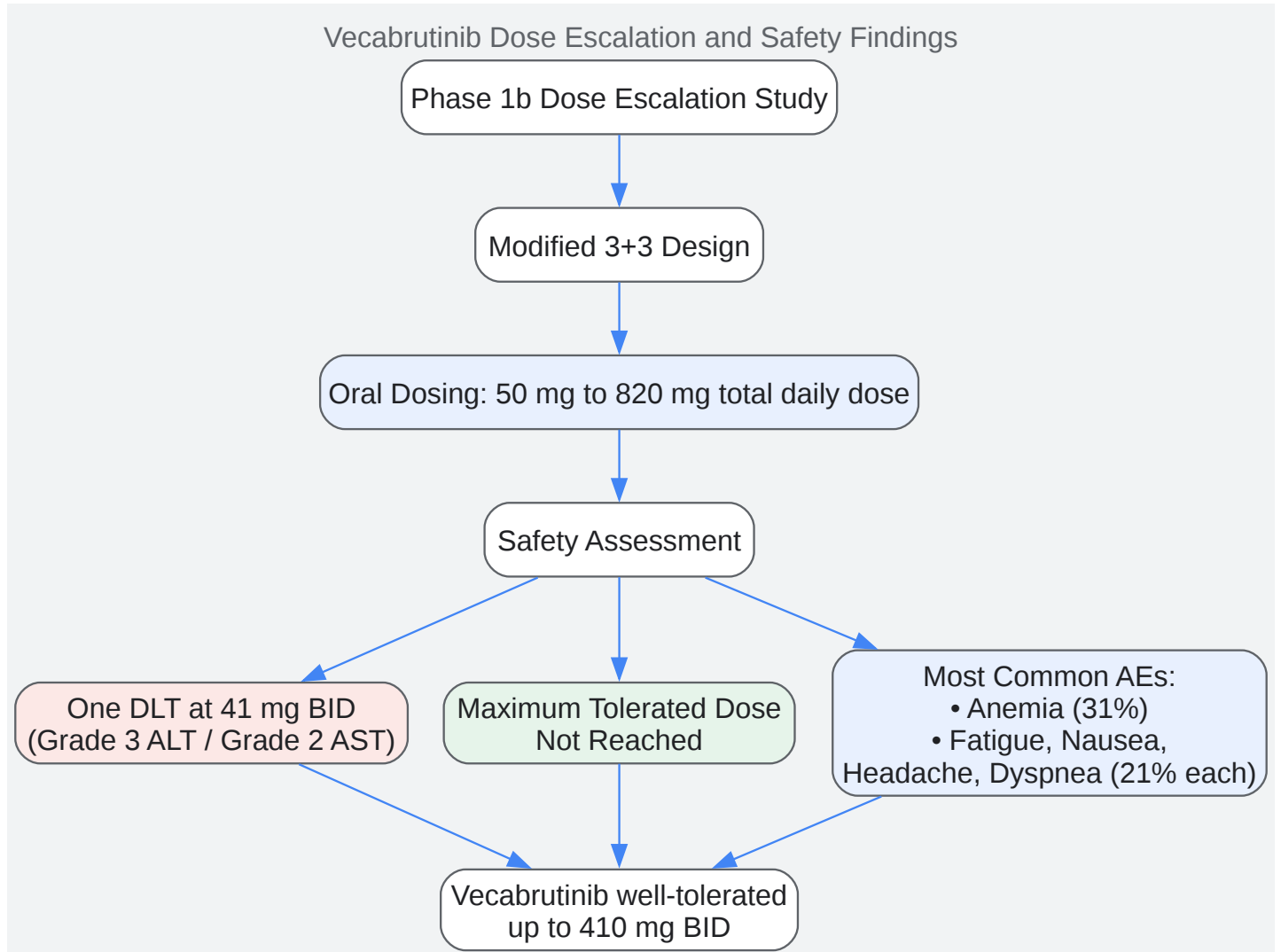
Adverse Event	Incidence (All Grades)	Grade \geq 3 Incidence	Management Recommendations
Neutropenia	Not specified	13%	Monitor complete blood counts; manage according to clinical guidelines.
Thrombocytopenia	Not specified	10%	Monitor complete blood counts; manage according to clinical guidelines.
Increased ALT/AST	Occasional	One DLT (G3 ALT/G2 AST)	Monitor liver function tests; interrupt dosing and manage as per DLT protocol.

Key Clinical Trial Design & Safety

The safety profile was established in a **Phase 1b/2 dose-escalation study** (NCT03037645) in patients with relapsed/refractory B-cell malignancies who had received a median of four prior therapies [1] [2] [3].

- **Dosing: Vecabrutinib** was administered orally twice daily, starting at **50 mg total daily dose** and escalating up to **820 mg total daily dose** (410 mg BID) across seven dose levels [1] [2].
- **Maximum Tolerated Dose (MTD):** The **MTD was not reached**. **Vecabrutinib** was well-tolerated up to the highest dose studied (410 mg BID) [1] [2].
- **Dose-Limiting Toxicity (DLT):** One DLT occurred at the 41 mg BID dose level, where a patient could not receive >80% of planned doses due to Grade 3 ALT and Grade 2 AST elevations. After cohort expansion, no further DLTs were found, and escalation continued [1] [2].
- **Serious Adverse Events (SAEs):** SAEs occurred in 7 patients but **none were considered related to vecabrutinib** by investigators. Two patient deaths occurred (perforated bowel, sepsis), both attributed to underlying disease [1] [2].

The following diagram illustrates the dose escalation workflow and key safety findings from the phase 1b study:



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Experimental Protocol for Clinical Safety Monitoring

For researchers designing clinical trials for similar agents, here is a detailed methodology for safety and toxicity monitoring based on the **vecabrutinib** study protocol [1] [2] [3].

- **Primary Objective:** Assess safety and tolerability, identify DLTs, and determine the MTD and recommended Phase 2 dose.

- **Patient Population:** Adults with histologically confirmed relapsed/refractory B-cell malignancies (CLL, MCL, WM, etc.) who have received ≥ 2 prior lines of therapy, including a prior covalent BTK inhibitor.
- **Dose Escalation Design:** Standard 3+3 design. DLTs are assessed over the first 4-week cycle.
- **Safety Assessments:**
 - **Collection of TEAEs:** Record all adverse events from the first dose until the end of the study. Grade events according to standard clinical criteria (e.g., CTCAE).
 - **Laboratory Tests:** Perform hematology panels (for anemia, neutropenia, thrombocytopenia) and clinical chemistry tests (for ALT, AST, and other parameters) at screening, periodically during cycles, and as clinically indicated.
 - **Other Assessments:** Physical examinations, vital signs, and electrocardiograms.
- **Dose-Limiting Toxicity (DLT) Criteria:** DLT is defined as clinically significant adverse events occurring during Cycle 1 that are considered related to **vecabrutinib**. Examples from the study include:
 - **Hematologic Toxicity:** Grade 4 neutropenia lasting >7 days or accompanied by fever.
 - **Non-Hematologic Toxicity:** Any Grade ≥ 3 event, with specific exceptions.
 - **Dosing Interruption:** Inability to receive $>80\%$ of planned doses in Cycle 1 due to treatment-related toxicity.
- **Management of Toxicities:**
 - **Dose Interruption/Modification:** For specific toxicities like elevated liver enzymes (as seen with the one DLT), dosing should be interrupted until recovery, and the patient should be managed per protocol.
 - **Cohort Expansion:** If a DLT is observed in 1 of 3 initial patients, expand the cohort to 6 patients to further evaluate safety.

Overall Safety Conclusion

The phase 1b trial demonstrated that **vecabrutinib** had a **favorable and manageable safety profile** in a heavily pre-treated, high-risk population [1] [2]. The absence of dose-dependent toxicity at higher doses and the fact that the MTD was not reached are positive indicators for its tolerability.

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